[3-(Bromomethyl)-1-benzofuran-2-yl](4-chlorophenyl)methanone
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Overview
Description
3-(Bromomethyl)-1-benzofuran-2-ylmethanone: is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a bromomethyl group attached to the benzofuran ring and a chlorophenyl group attached to the methanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Bromomethyl)-1-benzofuran-2-ylmethanone typically involves the bromination of a benzofuran derivative followed by a Friedel-Crafts acylation reaction. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The Friedel-Crafts acylation involves the reaction of the brominated benzofuran with 4-chlorobenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromomethyl group in 3-(Bromomethyl)-1-benzofuran-2-ylmethanone can undergo nucleophilic substitution reactions with various nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the carbonyl group can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Formation of azides, thiocyanates, or ethers.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3-(Bromomethyl)-1-benzofuran-2-ylmethanone is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biological Studies: The compound is used in biological studies to investigate its effects on various biological pathways and its potential as a bioactive molecule.
Medicine:
Drug Development: It is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry:
Material Science: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(Bromomethyl)-1-benzofuran-2-ylmethanone involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophilic site, allowing the compound to form covalent bonds with nucleophilic residues in proteins or enzymes. This interaction can lead to the inhibition or modulation of the activity of these proteins or enzymes, resulting in various biological effects.
Comparison with Similar Compounds
- 3-(Bromomethyl)-1-benzofuran-2-ylmethanone
- 3-(Bromomethyl)-1-benzofuran-2-ylmethanone
- 3-(Bromomethyl)-1-benzofuran-2-ylmethanone
Comparison:
- 3-(Bromomethyl)-1-benzofuran-2-ylmethanone is unique due to the presence of the chlorophenyl group, which can influence its reactivity and biological activity compared to its analogs with different substituents on the phenyl ring. The electron-withdrawing nature of the chlorine atom can enhance the electrophilicity of the bromomethyl group, making it more reactive in nucleophilic substitution reactions.
Properties
IUPAC Name |
[3-(bromomethyl)-1-benzofuran-2-yl]-(4-chlorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10BrClO2/c17-9-13-12-3-1-2-4-14(12)20-16(13)15(19)10-5-7-11(18)8-6-10/h1-8H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXLMSCCVBGOHBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)C3=CC=C(C=C3)Cl)CBr |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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